molecular formula C8H8BrNO2 B2639481 2-(2-Amino-3-bromophenyl)acetic acid CAS No. 1261836-75-2

2-(2-Amino-3-bromophenyl)acetic acid

Cat. No.: B2639481
CAS No.: 1261836-75-2
M. Wt: 230.061
InChI Key: USCUTEUVARIOAD-UHFFFAOYSA-N
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Description

2-(2-Amino-3-bromophenyl)acetic acid is a brominated aromatic acetic acid derivative featuring an amino group at the 2-position and a bromine atom at the 3-position on the phenyl ring. Such derivatives are pivotal intermediates in pharmaceutical synthesis, particularly for antimitotic agents like Combretastatin A-4 and Vancomycin analogs . The amino and bromine substituents likely influence electronic properties, reactivity, and intermolecular interactions (e.g., hydrogen bonding), which are critical for biological activity and crystallinity.

Properties

IUPAC Name

2-(2-amino-3-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCUTEUVARIOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-3-bromophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed:

    Oxidation: Nitro-2-(2-amino-3-bromophenyl)acetic acid.

    Reduction: 2-(2-Amino-phenyl)acetic acid.

    Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Drug Development

The compound serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for interactions with various receptors, particularly glutamate receptors, which are crucial in synaptic transmission and neuronal excitability . Preliminary studies suggest that it may influence synaptic functions, making it a candidate for further research in therapeutic applications related to neuropharmacology.

Synthesis of Substituted Compounds

2-(2-Amino-3-bromophenyl)acetic acid is employed as a reagent for synthesizing substituted 2-aminoimidazole-4-ones, which have potential applications in treating various conditions, including cancer and inflammation . The compound's bromine substitution enhances its reactivity and biological activity compared to other amino acids.

Case Study 1: Interaction with Glutamate Receptors

Research has indicated that this compound interacts with glutamate receptors, suggesting its role in modulating synaptic transmission. This interaction is vital for developing drugs aimed at treating neurological disorders such as Alzheimer's disease and epilepsy .

Case Study 2: Antithrombotic Activity

Another study explored the compound's potential antithrombotic properties, indicating that derivatives of this amino acid could inhibit factor Xa, a crucial enzyme in the coagulation cascade. This finding opens avenues for developing anticoagulant therapies .

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Phenylacetic Acid Derivatives

Compound Name Molecular Formula Substituents (Position) Key Structural Features Electronic Effects
This compound C₈H₇BrNO₂ -NH₂ (2), -Br (3), -CH₂COOH (1) Amino group (electron-donating) adjacent to Br (electron-withdrawing) creates electronic contrast. Br withdraws electrons; NH₂ donates, altering ring reactivity and dipole moments.
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ -OCH₃ (4), -Br (3), -CH₂COOH (1) Methoxy (electron-donating) and Br (electron-withdrawing) at adjacent positions . C–C–C angles at Br: 121.5° (distorted due to electronic effects) .
2-Amino-2-(2-bromophenyl)acetic acid C₈H₇BrNO₂ -NH₂ (2), -Br (2), -CH₂COOH (1) Amino and Br on the same carbon (2-position); steric hindrance may affect conformation . Competing electronic effects (NH₂ vs. Br) may reduce ring stability.
2-(3-Bromophenyl)acetic acid C₈H₇BrO₂ -Br (3), -CH₂COOH (1) No amino group; simpler structure with Br as the sole substituent . Br’s electron-withdrawing effect dominates, increasing acidity .

Notes:

  • Steric and electronic effects from substituent positions (e.g., 2-amino vs. 4-methoxy) significantly alter crystal packing. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric O–H⋯O hydrogen-bonded dimers , whereas amino-substituted analogs may exhibit N–H⋯O interactions.

Biological Activity

2-(2-Amino-3-bromophenyl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Melting Point : 212-215 °C
  • CAS Number : 79422-73-4

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : Similar structures are known to exhibit antioxidant effects, which can mitigate oxidative stress in biological systems.
  • Potential Anticancer Effects : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction : The amino group can form hydrogen bonds with biological receptors, enhancing binding affinity and specificity.
  • Hydrophobic Interactions : The bromophenyl group engages in hydrophobic interactions, influencing the compound's ability to penetrate cellular membranes.
  • Enzyme Modulation : It may modulate the activity of specific enzymes, impacting various biochemical pathways.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityComments
2-Amino-2-(4-bromophenyl)acetic AcidAntimicrobial, anticancerSimilar structure with notable reactivity
Indole DerivativesAntiviral, anti-inflammatory, antioxidantKnown for broad biological applications
2-Amino-2-(4-chlorophenyl)acetic AcidModerate antibacterial activityLess reactive than brominated counterparts

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. For instance, studies reported minimum inhibitory concentration (MIC) values against various pathogens:

  • E. coli : MIC of 0.0195 mg/mL
  • Bacillus mycoides : MIC of 0.0048 mg/mL
  • Candida albicans : MIC of 0.0048 mg/mL

These findings indicate a strong potential for use in treating infections caused by these microorganisms .

Antioxidant Effects

Compounds structurally related to this compound have shown significant antioxidant activity in vitro. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Anticancer Potential

Studies involving similar compounds have highlighted their potential as anticancer agents. For example, certain derivatives have been shown to inhibit cancer cell lines effectively, suggesting that further exploration of this compound could yield promising results in cancer therapy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates:

  • High gastrointestinal absorption
  • Ability to cross the blood-brain barrier

Toxicological assessments reveal that while the compound has irritant properties, it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

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